molecular formula C8H4F4O2 B1304986 2-Fluoro-5-(trifluoromethoxy)benzaldehyde CAS No. 886497-81-0

2-Fluoro-5-(trifluoromethoxy)benzaldehyde

Cat. No. B1304986
CAS RN: 886497-81-0
M. Wt: 208.11 g/mol
InChI Key: FMDGCHMPSCBYFX-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzaldehyde is a compound that is part of a broader class of fluorinated aromatic aldehydes. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms and trifluoromethoxy groups can profoundly affect the physical, chemical, and biological properties of these molecules, making them valuable targets for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as this compound, can be achieved through several methods. One approach involves the deoxyfluorination of benzaldehydes using reagents like sulfuryl fluoride and tetramethylammonium fluoride at room temperature, which has been shown to be effective for a wide range of substrates . Another method includes the use of 1-fluoro-2,4,6-trimethylpyridinium salts in Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes, utilizing orthanilic acids as transient directing groups . Additionally, the synthesis of related fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted phenylcyanoacrylates has been reported, which involves the Knoevenagel condensation of ring-substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms and fluorinated groups, which can influence the steric and electronic properties of the molecule. For instance, the synthesis and comparative analysis of diastereomers of 4,4-bis(trifluoromethyl)-2-(fluoroalkoxy)-6,7-benzo-1,3,2λ5- dioxaphosphepin-5-one 2-oxides revealed high regio- and stereoselectivity, with the molecular and supramolecular structures being examined in terms of hydrophilic and lipophilic regions in the crystal .

Chemical Reactions Analysis

Fluorinated aromatic aldehydes can undergo various chemical reactions, leveraging the unique reactivity of the fluorine atoms. For example, the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes has been used to synthesize ring-fluorinated hetero- and carbocycles, demonstrating the remarkable effect of vinylic fluorines on the disfavored process . Additionally, the ability of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate to effect electrophilic aromatic substitution has been shown to be a useful reagent for the quantitative fluorination of aromatic substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of fluorine and trifluoromethoxy groups. These groups can increase the molecule's lipophilicity, volatility, and chemical stability, making them more resistant to metabolic degradation. The introduction of fluorine atoms can also affect the acidity and basicity of the compound, as well as its hydrogen bonding capabilities, which are important factors in drug-receptor interactions .

Scientific Research Applications

1. Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation

2-Fluoro-5-(trifluoromethoxy)benzaldehyde has been utilized in organic synthesis, particularly in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process leverages a monodentate transient directing group for efficient and scalable synthesis of quinazoline and fused isoindolinone compounds, which are valuable in medicinal chemistry (Wu et al., 2021).

2. Synthesis and Copolymerization

The compound plays a critical role in the synthesis of novel fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates. These acrylates, derived from the Knoevenagel condensation of benzaldehydes, have been copolymerized with styrene, demonstrating its utility in polymer science (Cimino et al., 2020).

3. Synthesis of Anticancer Analogues

This compound has been instrumental in synthesizing fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties. This research highlights its role in creating potentially effective anticancer agents (Lawrence et al., 2003).

4. Development of Organofluorine Compounds

This chemical is a key intermediate in the synthesis of various new organofluorine compounds. Its unique properties enable the creation of ortho-substituted derivatives, which are significant in the development of new materials and pharmaceuticals (Castagnetti & Schlosser, 2001).

5. Palladium-Catalyzed Modifications

The compound has been used in palladium-catalyzed modifications of benzaldehydes, such as methylation and fluorination. These reactions leverage transient directing groups and are significant in creating diverse functional molecules (Chen & Sorensen, 2018).

Safety and Hazards

2-Fluoro-5-(trifluoromethoxy)benzaldehyde is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDGCHMPSCBYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382582
Record name 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886497-81-0
Record name 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-fluoro-4-trifluoromethoxy-benzene (21.0 g, 117 mmol) in THF (233 mL) was cooled to <−70° C. and tert.-butyllithium (86 mL, 1.5 M in pentane, 129 mmol) was added at such a rate that temperature was kept <−70° C. Stirring in the dry ice bath was continued for 15 min, then DMF (11.6 mL, 150 mmol) was added dropwise keeping temperature <−70° C. After 30 min the reaction mixture was allowed to reach rt, quenched with saturated NH4Cl solution and extracted with diethylether. The organic phase was washed with brine, concentrated and chromatographed (SiO2, heptanes:ethyl acetate=100:0 to 80:2) to afford the title compound (11.0 g, 53%) as a light yellow oil. 1H-NMR (300 MHz, DMSO): δ=7.60 (t, J=9.2 Hz, 1H), 7.75-7.85 (m, 2H), 10.20 (s, 1H).
Quantity
21 g
Type
reactant
Reaction Step One
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Quantity
233 mL
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solvent
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86 mL
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reactant
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0 (± 1) mol
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reactant
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Name
Quantity
11.6 mL
Type
reactant
Reaction Step Four
Yield
53%

Synthesis routes and methods II

Procedure details

A solution of 1-fluoro-4-trifluoromethoxy-benzene (21.0 g, 117 mmol) in THF (233 ml) was cooled to <−70° C. Tert.-butyllithium (86 ml of a 1.5 molar solution in pentane, 129 mmol) was added at such a rate that temperature was kept <−70° C. Stirring in the dry ice bath was continued for 15 min, then DMF (11.6 ml, 150 mmol) was added dropwise keeping temperature <−70° C. After 30 min the reaction mixture was allowed to reach rt, quenched with saturated NH4Cl solution and extracted with ether. The organic phase was washed with brine, concentrated and chromatographed (SiO2, heptane:ethyl acetate=100:0 to 80:2). The title compound (11.0 g, 53%) was obtained as a light yellow oil. 1H-NMR (300 MHz, DMSO): δ=7.60 (t, J=9.2 Hz, 1H), 7.75-7.85 (m, 2H), 10.20 (s, 1H).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
233 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
11.6 mL
Type
reactant
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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